5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
CAS No.: 2549020-77-9
Cat. No.: VC11830272
Molecular Formula: C17H20N6S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549020-77-9 |
|---|---|
| Molecular Formula | C17H20N6S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | 5-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C17H20N6S/c1-12-13(2)20-17(24-3)21-16(12)23-8-6-22(7-9-23)15-5-4-14(10-18)19-11-15/h4-5,11H,6-9H2,1-3H3 |
| Standard InChI Key | LIJLSMJIDUIRHA-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=CN=C(C=C3)C#N)SC)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=CN=C(C=C3)C#N)SC)C |
Introduction
Synthesis Overview
The synthesis of compounds with similar structures typically involves multi-step reactions. For example, compounds like 2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile require careful optimization of each step to achieve high yields and purity. While specific synthesis details for 5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile are not available, it likely involves similar strategies.
Structural Features
-
Pyridine Ring: Provides a basic aromatic structure.
-
Piperazine Ring: Known for its role in many biologically active compounds.
-
Pyrimidine Ring with Methylsulfanyl Group: Contributes to potential biological activity.
Potential Biological Activity
Compounds with pyrimidine and piperazine rings often exhibit biological activity, including antiviral, anticancer, and antibacterial properties. The presence of a carbonitrile group can enhance these properties by participating in interactions with biological targets.
Research Findings and Applications
While specific research findings on 5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile are not available, compounds with similar structures are studied for their potential in pharmaceuticals. For instance, pyrimidine derivatives are explored for antifungal and anticancer activities .
Data Tables
Given the lack of specific data on 5-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile, we can consider analogous compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume